molecular formula C11H23NO2 B1344511 3-Amino-5,7,7-trimethyloctanoic acid CAS No. 773122-45-5

3-Amino-5,7,7-trimethyloctanoic acid

Cat. No.: B1344511
CAS No.: 773122-45-5
M. Wt: 201.31 g/mol
InChI Key: SPLJOHIHQABPRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5,7,7-trimethyloctanoic acid is a naturally occurring amino acid found in the seeds of the legume plant, Lupinus mutabilis. It has gained attention in recent years due to its potential therapeutic and industrial applications. The compound has the molecular formula C11H23NO2 and a molecular weight of 201.31 g/mol .

Scientific Research Applications

3-Amino-5,7,7-trimethyloctanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.

    Medicine: Investigated for its therapeutic potential in treating metabolic disorders and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5,7,7-trimethyloctanoic acid typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor followed by amination and subsequent carboxylation. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using automated reactors. The process is optimized for cost-efficiency and scalability, often employing continuous flow techniques and advanced purification methods to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5,7,7-trimethyloctanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amino acids.

Mechanism of Action

The mechanism of action of 3-Amino-5,7,7-trimethyloctanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. The compound’s effects are mediated through its binding to active sites of enzymes, altering their activity and leading to downstream effects on cellular functions .

Comparison with Similar Compounds

  • 3-Amino-5,7,7-trimethylhexanoic acid
  • 3-Amino-5,7,7-trimethylheptanoic acid
  • 3-Amino-5,7,7-trimethylnonanoic acid

Comparison: 3-Amino-5,7,7-trimethyloctanoic acid is unique due to its specific chain length and branching, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and interaction with biological targets, making it a valuable compound for specialized applications .

Properties

IUPAC Name

3-amino-5,7,7-trimethyloctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO2/c1-8(7-11(2,3)4)5-9(12)6-10(13)14/h8-9H,5-7,12H2,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPLJOHIHQABPRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(CC(=O)O)N)CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649274
Record name 3-Amino-5,7,7-trimethyloctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773122-45-5
Record name 3-Amino-5,7,7-trimethyloctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.